2-(2-Nitrophenyl)sulfonylbenzoic acid

Lipophilicity Physicochemical Properties Drug Design

2-(2-Nitrophenyl)sulfonylbenzoic acid is a nitroaromatic sulfonyl benzoic acid derivative featuring an ortho-nitrophenyl sulfonyl moiety. Computed physicochemical properties include a molecular weight of 306.27 g/mol, XLogP3-AA of 2.7, and a topological polar surface area (TPSA) of 128 Ų.

Molecular Formula C13H9NO6S
Molecular Weight 307.28 g/mol
Cat. No. B5696240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)sulfonylbenzoic acid
Molecular FormulaC13H9NO6S
Molecular Weight307.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H9NO6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)
InChIKeyWOEQJEQPTQHJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)sulfonylbenzoic Acid: Structural and Property Profile for Procurement Decision-Making


2-(2-Nitrophenyl)sulfonylbenzoic acid is a nitroaromatic sulfonyl benzoic acid derivative featuring an ortho-nitrophenyl sulfonyl moiety. Computed physicochemical properties include a molecular weight of 306.27 g/mol, XLogP3-AA of 2.7, and a topological polar surface area (TPSA) of 128 Ų [1]. The compound presents three functional handles—carboxylic acid, sulfonyl, and nitro—for derivatization. Key structural analogs for procurement comparison include the para-nitro isomer (2-((4-nitrophenyl)sulfonyl)benzoic acid) and the non-nitrated analog 2-(phenylsulfonyl)benzoic acid.

Why 2-(2-Nitrophenyl)sulfonylbenzoic Acid Cannot Be Replaced by Closest Analogs in Research Protocols


Substituting 2-(2-nitrophenyl)sulfonylbenzoic acid with its para-nitro isomer or non-nitrated analog is not functionally equivalent due to the distinct electronic, steric, and stability consequences of the ortho-nitro orientation. The ortho-nitro group introduces a strong electron-withdrawing effect and steric hindrance that alters reactivity in nucleophilic substitutions, reduction kinetics, and acid-base behavior relative to the para isomer [1]. Critically, ortho-nitrophenyl derivatives demonstrate reduced stability under strongly acidic or basic conditions compared to meta analogs—a liability that can be strategically exploited for prodrug design or controlled release applications but constitutes a procurement-relevant differentiator when assessing compound suitability for specific synthetic or assay conditions [2].

Quantitative Differentiation of 2-(2-Nitrophenyl)sulfonylbenzoic Acid Versus Structural Analogs


Lipophilicity Comparison: Ortho-Nitro Substitution Reduces LogP Relative to Para Isomer

The ortho-nitro substitution in 2-(2-nitrophenyl)sulfonylbenzoic acid reduces computed lipophilicity compared to the para-nitro isomer. PubChem-computed XLogP3-AA for the ortho isomer is 2.7 [1], while the para isomer (2-((4-nitrophenyl)sulfonyl)benzoic acid) exhibits a higher LogP of approximately 2.53 . The ortho substitution reduces LogP by approximately 0.17 units, indicating lower membrane permeability potential—a factor relevant to biological assay design and lead optimization.

Lipophilicity Physicochemical Properties Drug Design

pH-Dependent Stability: Ortho-Nitrophenyl Esters Exhibit Reduced Stability Under Acidic/Basic Conditions

Class-level evidence from nitrophenyl tosylate model compounds demonstrates that ortho-nitrophenyl esters are less stable under strongly acidic or basic conditions compared to meta isomers. Specifically, m-nitrophenyl esters remained stable over a wide pH range, whereas ortho and para isomers exhibited reduced stability under extreme pH conditions [1]. This differential stability profile is directly relevant to 2-(2-nitrophenyl)sulfonylbenzoic acid due to its ortho-nitro sulfonyl benzoic acid scaffold.

Chemical Stability Prodrug Design Hydrolysis Kinetics

Electrochemical Reduction: Ortho-Nitro Group Enables One-Step Two-Electron Transfer

The ortho-nitro group in 2-(2-nitrophenyl)sulfonylbenzoic acid confers distinct electrochemical behavior. Studies on structurally related 2-nitrobenzenesulfenanilides indicate that the introduction of the 2-nitro group may elicit a one-step two-electron transfer during reduction [1]. In contrast, para-nitro analogs typically undergo two separate one-electron reduction steps. This difference arises from the unique electronic coupling enabled by the ortho orientation relative to the sulfonyl group.

Electrochemistry Redox Behavior Cyclic Voltammetry

Optimal Application Scenarios for 2-(2-Nitrophenyl)sulfonylbenzoic Acid Based on Differentiated Evidence


Prodrug Design Requiring Acid-Labile Protecting Groups

Given the reduced stability of ortho-nitrophenyl esters under acidic conditions [1], 2-(2-nitrophenyl)sulfonylbenzoic acid may serve as a building block for acid-labile prodrugs or protecting groups in medicinal chemistry projects where controlled release in acidic compartments (e.g., endosomes, lysosomes) is desired.

Electrochemical Sensors or Redox-Controlled Release Systems

The potential for a one-step two-electron reduction process conferred by the ortho-nitro sulfonyl architecture [1] positions this compound as a candidate scaffold for electrochemical sensing platforms or redox-triggered drug delivery systems where a clean two-electron transfer simplifies detection or activation.

Synthetic Intermediates Requiring Ortho-Specific Steric/Electronic Effects

The ortho-nitro group imparts distinct steric hindrance and electron-withdrawing effects compared to para-substituted analogs [1]. This makes 2-(2-nitrophenyl)sulfonylbenzoic acid a valuable intermediate when synthetic routes demand ortho-directed metalation, selective nucleophilic aromatic substitution, or unique conformational constraints not achievable with the para isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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